Welcome to the BenchChem Online Store!
molecular formula C6H8O2S B8697811 (4-Methoxythiophen-3-yl)methanol

(4-Methoxythiophen-3-yl)methanol

Cat. No. B8697811
M. Wt: 144.19 g/mol
InChI Key: FNUXZOYHWRUVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07491735B2

Procedure details

To a solution of phosphorous tribromide (271 mg, 1.00 mmol) in CH2Cl2 (1.5 mL) cooled to 0° C. was added a solution of the above alcohol (144 mg, 1.00 mmol) in CH2Cl2 (1.5 mL) and the solution was stirred at 0° C. for 5 minutes to give 3-bromomethyl-4-methoxy-thiophene as an oil (200 mg, 97%) after work-up.
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[C:8]([CH2:12]O)=[CH:9][S:10][CH:11]=1>C(Cl)Cl>[Br:2][CH2:12][C:8]1[C:7]([O:6][CH3:5])=[CH:11][S:10][CH:9]=1

Inputs

Step One
Name
Quantity
271 mg
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
144 mg
Type
reactant
Smiles
COC=1C(=CSC1)CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCC1=CSC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.